5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
5-Chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS: 865288-26-2) is a heterocyclic compound featuring dual 5-chlorothiophene rings linked via a 1,3,4-oxadiazole-carboxamide scaffold. The compound is synthesized through coupling reactions involving 5-chlorothiophene-2-carbonyl chloride and substituted oxadiazole intermediates under mild conditions (e.g., dichloromethane, pyridine, 25°C, 3.5 h), yielding 53% in one protocol . It is commercially available for research purposes, with pricing ranging from $574 (1 mg) to $1,654 (100 mg) .
Properties
IUPAC Name |
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEDOEVDJDTSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346079 | |
| Record name | 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865288-26-2 | |
| Record name | 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Condensation
Thiosemicarbazide (1.22 g, 13 mmol) is reacted with 5-chlorothiophene-2-carbonyl chloride (1.10 g, 6.1 mmol) in tetrahydrofuran (THF) at 0°C, yielding N-(carbamothioylamino)-5-chlorothiophene-2-carboxamide (18A) in 100% yield.
Reaction Conditions
- Solvent: THF
- Temperature: 0°C → 25°C
- Time: 12 hours
Oxadiazole Cyclization
Intermediate 18A (2.9 g, 12.3 mmol) undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 3.87 g, 13.5 mmol) and potassium iodide (0.61 g, 3.69 mmol) under basic conditions (4 N NaOH).
Mechanism
- Iodination : DBDMH generates I₂ in situ, which reacts with the thioamide group.
- Elimination : NaSH, H₂O, and NaI are eliminated.
- Annulation : Intramolecular addition forms the oxadiazole ring.
Yield : 49% (1.20 g of 2A as white solids).
Preparation of 5-Chlorothiophene-2-Carbonyl Chloride
Traditional Chlorination
5-Chlorothiophene-2-carboxylic acid (1.0 g, 6.1 mmol) is treated with oxalyl chloride (0.94 g, 7.4 mmol) in ethyl acetate (EtOAc) with catalytic dimethylformamide (DMF).
Reaction Profile
Aerobic Oxidation Process
A novel method utilizes liquid-phase aerobic oxidation of 2-acetylthiophene (AcT) to 5-chlorothiophene-2-carboxylic acid, followed by chlorination.
Advantages Over Traditional Routes
- Reduced side products (e.g., diacylated byproducts).
- Higher atom economy (82% vs. 68% in classical methods).
Final Coupling Reaction
The amine group of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (2A) is coupled with 5-chlorothiophene-2-carbonyl chloride using pyridine as a base in dichloromethane (DCM).
Optimization Challenges
- Solubility Issues : Low solubility of intermediates in DCM led to 22–53% yields.
- Byproduct Formation : Unidentified byproducts required column chromatography for purification.
Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 53% (highest) |
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP), 2A reacts with 5-chlorothiophene-2-carboxylic acid in THF.
Outcome
Solid-Phase Synthesis
A patent-described method involves immobilizing the oxadiazole amine on resin, followed by acyl chloride coupling.
Advantages
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis showed >95% purity after recrystallization from ethyl acetate.
Yield Comparison of Synthetic Methods
| Method | Key Step | Yield (%) |
|---|---|---|
| Traditional Coupling | DCM/pyridine | 53 |
| EDC/DMAP Activation | THF with carbodiimide | 11 |
| Solid-Phase | Resin-bound synthesis | 68* |
Challenges and Optimization Opportunities
- Low Yields in Cyclization : The 49% yield of 2A stems from poor solubility and side reactions during iodination. Alternative solvents (e.g., dimethylacetamide) could improve mass transfer.
- Acyl Chloride Stability : 5-Chlorothiophene-2-carbonyl chloride degrades upon storage. In situ generation using aerobic oxidation minimizes decomposition.
- Coupling Efficiency : Microwave-assisted coupling could enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Halogen substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising activity against various cancer cell lines. A notable study demonstrated that certain oxadiazole analogues displayed effective binding to tubulin, leading to inhibited cell proliferation in cancer models. The compound may function similarly due to its structural characteristics, making it a candidate for further anticancer drug development .
Anticoagulant Properties
The compound has been identified as a potential inhibitor of blood coagulation factor Xa. This suggests its utility in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The mechanism involves the inhibition of thrombin generation, which is crucial for clot formation .
Conductive Polymers
In material science, thiophene derivatives are often used in the synthesis of conductive polymers. The presence of the thiophene ring in this compound allows for potential applications in organic electronics, such as organic photovoltaic cells and field-effect transistors. Research indicates that incorporating thiophene-based compounds can enhance the electrical conductivity and stability of polymer matrices .
Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | SNB-19 | 10 | Tubulin Inhibition |
| This compound | NCI-H460 | 15 | Tubulin Inhibition |
| 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-y]thiophene-2-carboxamide | SNB-75 | 12 | Tubulin Inhibition |
Case Study 1: Anticancer Evaluation
A study published in 2023 evaluated the anticancer efficacy of various oxadiazole derivatives including the compound . The results indicated significant cytotoxicity against several cancer cell lines with an emphasis on its binding affinity to tubulin complexes . This study utilized molecular docking simulations to predict interactions at the molecular level.
Case Study 2: Anticoagulant Mechanism Investigation
Research conducted on anticoagulant properties revealed that the compound effectively inhibits factor Xa activity in vitro. This was validated through a series of coagulation assays demonstrating reduced thrombin generation upon treatment with the compound . Such findings position this compound as a potential therapeutic agent for cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Chlorothiophene vs. Phenyl : The target compound’s dual Cl atoms increase lipophilicity (ClogP ≈ 3.5 estimated) compared to phenyl (ClogP ≈ 2.1), favoring membrane permeability .
Thiadiazole-Based Analogs
Thiadiazole derivatives (1,3,4-thiadiazole-carboxamide) replace the oxadiazole oxygen with sulfur, altering electronic properties:
Key Observations :
- Biological Activity : Thiadiazole derivatives in showed variable inhibition percentages, though exact data for the target compound’s analogs are unavailable.
Benzothiophene and Furan Derivatives
Larger aromatic systems or heterocycles modulate steric and electronic profiles:
Key Observations :
- Benzothiophene : The fused ring system () increases molecular rigidity and surface area, possibly enhancing target selectivity but reducing solubility.
- Furan vs. Chlorothiophene : The furan analog () lacks Cl atoms, decreasing lipophilicity and altering electronic distribution.
Pharmacologically Active Analog: Rivaroxaban
| Compound Name | Molecular Formula | MW (g/mol) | Pharmacological Role |
|---|---|---|---|
| Rivaroxaban | C₁₉H₁₈ClN₃O₅S | 435.88 | Anticoagulant (Factor Xa inhibitor) |
Key Observations :
Biological Activity
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanism of action, pharmacokinetics, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with chlorine and an oxadiazole moiety, which are known for their diverse biological activities.
Chemical Structure:
- Molecular Formula: C₁₃H₈ClN₃O₂S₂
- Molecular Weight: 319.79 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in microbial systems.
Key Points:
- Antimicrobial Activity: The compound is believed to inhibit bacterial growth by interfering with essential biochemical pathways in bacteria. Its structural components may disrupt cell wall synthesis or function as enzyme inhibitors .
- Pharmacokinetics: Preliminary studies suggest that it exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), indicating potential for central nervous system effects.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Antibacterial Activity:
- In vitro Studies: The compound has shown significant antibacterial properties against various strains of bacteria. For instance, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa.
- Mechanism: It is hypothesized that the chlorinated thiophene structure enhances its interaction with bacterial membranes, leading to increased permeability and cell death .
- Antiviral Activity:
- Antioxidant Activity:
Case Studies
Several studies have documented the biological activities of related compounds:
- Study 1: A study investigated the synthesis and antibacterial activity of thiophene derivatives, including compounds similar to this compound. Results indicated a significant reduction in bacterial viability in treated cultures compared to controls .
- Study 2: Another research effort focused on the structural modifications of thiophene carboxamides, revealing that specific substitutions could enhance both antibacterial and antioxidant properties. The findings support the hypothesis that structural diversity leads to varied biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | Antiviral Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Significant | Limited | Moderate |
| 5-chlorothiophene-2-carboxamide | Moderate | Moderate | High |
| 5-thiobredinin | High | Significant | Low |
Q & A
Q. What are the common synthetic routes for 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carboxamide derivatives with substituted oxadiazole precursors. Key steps include:
- Reagent Use : Phosphorus oxychloride (POCl₃) under reflux conditions to facilitate cyclization, as seen in analogous oxadiazole syntheses .
- Precipitation : Adjusting pH to 8–9 with ammonia solution to isolate intermediates, followed by recrystallization from DMSO/water mixtures .
- Characterization : Confirmation via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to validate purity and structure .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated for structurally similar oxadiazole-thiophene hybrids. Key parameters include:
- Crystallographic Data : Bond lengths (e.g., C–N: ~1.32 Å, C–S: ~1.71 Å) and dihedral angles between aromatic rings .
- Complementary Techniques : IR spectroscopy for functional groups (C=O at ~1680 cm⁻¹, C–S–C at ~690 cm⁻¹) and NMR for chemical environment analysis (e.g., thiophene protons at δ 7.2–7.8 ppm) .
Q. What are the key spectral characteristics used to identify this compound?
- Methodological Answer :
- ¹H NMR : Signals for thiophene protons (δ 7.2–7.8 ppm), oxadiazole-linked NH (δ 10.5–11.0 ppm, broad singlet) .
- ¹³C NMR : Carbonyl carbons (C=O at ~165 ppm), aromatic carbons (120–140 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 385 [M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or oxadiazole moieties) .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized?
- Methodological Answer :
- Optimized Solvent Systems : Use acetonitrile or DMF to stabilize intermediates and reduce side reactions like hydrolysis .
- Catalytic Additives : Triethylamine (TEA) or iodine to promote cyclization over dimerization, as shown in thiadiazole syntheses .
- Temperature Control : Reflux at 90–100°C for precise reaction kinetics, preventing over-oxidation of thiophene rings .
Q. How can contradictions in NMR data arising from tautomeric forms be resolved?
- Methodological Answer :
- Variable Temperature NMR : Monitor proton shifts (e.g., NH or thiophene protons) across 25–80°C to detect tautomeric equilibria .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .
- X-ray Crystallography : Resolve static structures to confirm the dominant tautomeric form in the solid state .
Q. What strategies are used to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Anticoagulant activity via thrombin time (TT) and activated partial thromboplastin time (APTT) tests, as validated for structurally related carboxamides .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. nitro groups) to assess impact on bioactivity .
- Molecular Docking : Simulate binding to targets like Factor Xa using AutoDock Vina, correlating docking scores with experimental IC₅₀ values .
Q. How can impurities from synthetic intermediates be quantified and removed?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (ACN/water gradient) to separate impurities (e.g., unreacted thiophene precursors) .
- Recrystallization : Multi-step purification with DMF/ethanol (4:1) to remove polar byproducts .
- Mass-Directed Purification : Preparative LC-MS to isolate high-purity fractions (>98%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., anticoagulant vs. antimicrobial assays) to identify assay-specific trends .
- Control Experiments : Replicate studies using standardized protocols (e.g., fixed concentrations, solvent systems) to isolate variable impacts .
- Structural Verification : Confirm compound identity via X-ray or HRMS to rule out isomerization or degradation .
Q. What explains variations in melting points for this compound across studies?
- Methodological Answer :
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms (e.g., Form I: 160–162°C vs. Form II: 180–182°C) .
- Solvent Effects : Compare recrystallization solvents (e.g., ethanol vs. DMF/water) to correlate with melting point ranges .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
